molecular formula C11H16N2O2S B8693988 Ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate

Cat. No. B8693988
M. Wt: 240.32 g/mol
InChI Key: ZZCNNRSAQYOGGU-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

Bromine (0.14 mL, 2.7 mmol) was weighed into a vial and then diluted with acetic acid (1 mL). This solution was added dropwise (over 10 minutes) to a solution of ethyl 1-(1,3-thiazol-2-yl)piperidine-4-carboxylate (650 mg, 2.7 mmol) in acetic acid (12.5 mL). The mixture was then diluted with ethyl acetate (100 mL) and washed with water (100 mL) and brine (100 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 840 mg (2.63 mmol, 97% yield) of ethyl 1-(5-bromo-1,3-thiazol-2-yl)piperidine-4-carboxylate as a green oil.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1>C(O)(=O)C.C(OCC)(=O)C>[Br:1][C:7]1[S:3][C:4]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]2)=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.14 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
650 mg
Type
reactant
Smiles
S1C(=NC=C1)N1CCC(CC1)C(=O)OCC
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.63 mmol
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.